(3β)-Allopregnanolone 3-β-D-Glucuronide
Description
Overview of Endogenous Neurosteroid Metabolism and Regulation
The biosynthesis of neurosteroids is a multi-step enzymatic process that begins with cholesterol. The initial and rate-limiting step is the transport of cholesterol into the mitochondria, where it is converted to pregnenolone (B344588) by the enzyme P450 side-chain cleavage (CYP11A1). semanticscholar.orgnih.gov Pregnenolone then serves as a precursor for the synthesis of various other steroids, including progesterone (B1679170).
Progesterone can be sequentially metabolized to form allopregnanolone (B1667786) (also known as 3α,5α-tetrahydroprogesterone or 3α-THP). nih.gov This conversion involves two key enzymes:
5α-reductase: This enzyme reduces the double bond in the A-ring of progesterone, forming 5α-dihydroprogesterone.
3α-hydroxysteroid dehydrogenase (3α-HSD): This enzyme reduces the C3-keto group of 5α-dihydroprogesterone to a 3α-hydroxyl group, yielding allopregnanolone. utsouthwestern.edu
Allopregnanolone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.govwikipedia.org This interaction enhances the receptor's response to GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.govnih.gov
The regulation of neurosteroid synthesis is complex, involving feedback mechanisms and modulation by various neurotransmitters and neuropeptides. bohrium.com For instance, the activity of key steroidogenic enzymes can be finely tuned, suggesting that some central effects of neuromodulators may be mediated through the regulation of neurosteroid production. bohrium.com
| Key Enzymes in Allopregnanolone Synthesis | Function | Substrate | Product |
| CYP11A1 (P450scc) | Cleavage of cholesterol side-chain | Cholesterol | Pregnenolone |
| 3β-hydroxysteroid dehydrogenase | Converts pregnenolone to progesterone | Pregnenolone | Progesterone |
| 5α-reductase | Reduces the A-ring of progesterone | Progesterone | 5α-dihydroprogesterone |
| 3α-hydroxysteroid dehydrogenase | Reduces the C3-keto group | 5α-dihydroprogesterone | Allopregnanolone |
Significance of Conjugation Reactions in Steroid Inactivation and Clearance
The biological actions of steroids must be terminated to maintain homeostasis. This is primarily achieved through metabolic inactivation and subsequent elimination from the body. Conjugation reactions, a key component of Phase II metabolism, play a central role in this process. wikipedia.org The most common conjugation reaction for steroids is glucuronidation. cas.cz
Glucuronidation involves the covalent attachment of a glucuronic acid molecule to the steroid. researchgate.net This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are found mainly in the liver but also in other organs like the brain and kidneys. wikipedia.orgoup.com The co-substrate for this reaction is uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), the activated form of glucuronic acid. researchgate.net
The addition of the highly polar glucuronic acid moiety dramatically increases the water solubility of the hydrophobic steroid molecule. wikipedia.orgnih.gov This transformation has two critical consequences:
Inactivation: The glucuronide conjugate is generally biologically inactive and can no longer bind effectively to its receptor. cas.cz
Enhanced Excretion: The increased water solubility facilitates the elimination of the steroid conjugate from the body, primarily through urine or bile. wikipedia.orgnih.gov
Therefore, glucuronidation is a fundamental mechanism for controlling the levels and biological activity of endogenous hormones, including androgens, estrogens, and neurosteroids. wikipedia.orgcas.cz It serves as a detoxification pathway, ensuring that potent hormonal signals are appropriately terminated. cas.cznih.gov
Identification of (3β)-Allopregnanolone 3-β-D-Glucuronide as a Key Metabolite
Following its synthesis and activity at neuronal receptors, allopregnanolone undergoes metabolic inactivation. One of the primary pathways for its clearance is through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the conjugation of glucuronic acid to the 3-hydroxyl group of allopregnanolone. While the 3α-hydroxy configuration is necessary for potent GABA-A receptor modulation, metabolism can also involve the 3β-hydroxy isomer. The conjugation of glucuronic acid to the 3β-position of allopregnanolone results in the formation of this compound.
This compound is a water-soluble, inactive metabolite designed for efficient removal from the body. smolecule.com Its formation represents a terminal step in the metabolic pathway of allopregnanolone, effectively ending its neuroactive influence and preparing it for excretion. The measurement of steroid glucuronides in biological fluids is a common analytical method to assess the production and metabolism of their parent hormones. cas.cz
| Property | Value |
| Compound Name | This compound |
| Synonyms | Isopregnanolone 3-glucuronide; (3β,5α)-20-Oxopregnan-3-yl β-D-glucopyranosiduronic acid |
| CAS Number | 31300-87-5 clearsynth.com |
| Molecular Formula | C₂₇H₄₂O₈ smolecule.com |
| Metabolic Role | Inactive, excretable metabolite of allopregnanolone smolecule.com |
| Formation Pathway | Glucuronidation of (3β)-Allopregnanolone by UGT enzymes |
Properties
CAS No. |
31300-87-5 |
|---|---|
Molecular Formula |
C₂₇H₄₂O₈ |
Molecular Weight |
494.62 |
Synonyms |
(3β,5α)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5α-pregnan-3β-yl Glucosiduronic Acid; 3β-Hydroxy-5α-pregnan-20-one Glucuronide; |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 3β Allopregnanolone 3 β D Glucuronide
Precursor Steroidogenesis: From Cholesterol to Allopregnanolone (B1667786)
Allopregnanolone is synthesized in the central nervous system and peripheral tissues either de novo from cholesterol or from circulating steroid precursors like progesterone (B1679170). researchgate.netnih.gov The initial and rate-limiting step in steroidogenesis is the transport of cholesterol into the mitochondria. mdpi.comnih.gov
Role of Steroidogenic Acute Regulatory Protein (StAR) in Cholesterol Transport
The Steroidogenic Acute Regulatory Protein (StAR) is crucial for the transport of cholesterol from the outer to the inner mitochondrial membrane. mdpi.comnih.gov This transport is the rate-limiting step in the synthesis of steroid hormones. mdpi.com StAR's action is initiated by hormonal signals that lead to its phosphorylation, thereby enhancing its activity. mdpi.com It facilitates the movement of cholesterol to the inner mitochondrial membrane where the first enzymatic conversion in steroid synthesis occurs. mdpi.comnih.gov
Enzymatic Steps: Cytochrome P450 Side-Chain Cleavage (P450scc), 3β-Hydroxysteroid Dehydrogenase (3β-HSD), 5α-Reductase (5α-R), and 3α-Hydroxysteroid Oxidoreductase (3α-HSOR)
The synthesis of allopregnanolone from cholesterol involves a series of enzymatic reactions:
Cytochrome P450 Side-Chain Cleavage (P450scc, also known as CYP11A1): Located in the inner mitochondrial membrane, P450scc catalyzes the conversion of cholesterol to pregnenolone (B344588). mdpi.comnih.gov This is the first committed step in the synthesis of all steroid hormones. mdpi.com
3β-Hydroxysteroid Dehydrogenase (3β-HSD): Pregnenolone is then converted to progesterone by 3β-HSD. mdpi.comnih.gov There are two main isoforms, with type I being prevalent in tissues like the placenta and skin, and type II in the adrenal glands and gonads. nih.govfrontiersin.org
5α-Reductase (5α-R): Progesterone is subsequently reduced to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase. nih.gov Two primary isoforms of this enzyme exist, with type 1 being significantly expressed in the brain. nih.gov
3α-Hydroxysteroid Oxidoreductase (3α-HSOR): Finally, 5α-DHP is converted to allopregnanolone by the action of 3α-HSOR. nih.govnih.gov This enzyme can also catalyze the reverse reaction, converting allopregnanolone back to 5α-DHP. nih.gov
Interactive Table: Key Enzymes in Allopregnanolone Biosynthesis
| Enzyme | Precursor | Product | Cellular Location |
| P450scc (CYP11A1) | Cholesterol | Pregnenolone | Inner Mitochondrial Membrane |
| 3β-HSD | Pregnenolone | Progesterone | Endoplasmic Reticulum/Mitochondria |
| 5α-Reductase | Progesterone | 5α-Dihydroprogesterone | Endoplasmic Reticulum |
| 3α-HSOR | 5α-Dihydroprogesterone | Allopregnanolone | Cytosol/Endoplasmic Reticulum |
Tissue-Specific Expression of Allopregnanolone Biosynthetic Enzymes in Brain and Periphery
The enzymes required for allopregnanolone synthesis are expressed in various tissues, leading to both central and peripheral production. In the brain, these enzymes are found in neurons and glial cells. nih.gov For instance, 5α-reductase type I and 3α-HSOR are co-localized in glutamatergic neurons of the cortex, hippocampus, and amygdala. nih.gov This localized synthesis allows for the brain to have a supply of allopregnanolone that is independent of peripheral sources. nih.gov Peripherally, these enzymes are present in the adrenal glands, ovaries, and testes. mdpi.comnih.gov
Interactive Table: Tissue Distribution of Allopregnanolone Biosynthetic Enzymes
| Enzyme | Brain Regions | Peripheral Tissues |
| P450scc | Present in glial cells and some neurons. nih.gov | Adrenal glands, gonads. mdpi.com |
| 3β-HSD | Expressed in various brain regions. | Adrenal glands, gonads, placenta, skin. nih.govfrontiersin.org |
| 5α-Reductase | High expression, particularly Type 1, in various brain regions including the cortex and hippocampus. nih.gov | Adrenal glands, gonads, skin. |
| 3α-HSOR | Co-localized with 5α-Reductase in neurons of the cortex, hippocampus, and amygdala. nih.gov | Adrenal glands, gonads. |
Glucuronidation as a Phase II Biotransformation Pathway
Glucuronidation is a major phase II metabolic pathway that conjugates lipophilic compounds with glucuronic acid, rendering them more water-soluble and facilitating their excretion from the body. nih.gov This process is critical for the detoxification of various xenobiotics and the metabolism of endogenous compounds, including steroid hormones. nih.gov
Mechanism of Glucuronic Acid Conjugation to Allopregnanolone
The conjugation of glucuronic acid to allopregnanolone involves the transfer of a glucuronyl group from the activated form, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the 3β-hydroxyl group of allopregnanolone. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) and results in the formation of a β-D-glucuronide linkage. nih.gov The resulting (3β)-Allopregnanolone 3-β-D-Glucuronide is more polar and readily eliminated.
Role of UDP-Glucuronosyltransferases (UGTs) in this compound Formation
UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes primarily located in the endoplasmic reticulum of various tissues, with the liver being a major site. youtube.com They are also expressed in extrahepatic tissues, including the brain, kidney, and intestine. youtube.comnih.gov UGTs are categorized into families, with UGT1 and UGT2 being the most relevant for drug and steroid metabolism. nih.gov
While the specific UGT isoforms responsible for the glucuronidation of (3β)-Allopregnanolone have not been definitively identified in all tissues, research on steroid metabolism suggests that members of the UGT1A and UGT2B families are likely involved. For example, UGT2B7 is known to glucuronidate various steroid hormones. nih.gov The expression of UGTs in the brain suggests a local mechanism for the metabolism and inactivation of neurosteroids like allopregnanolone. nih.govnih.gov Brain UGTs, such as UGT1A1, UGT1A6, and UGT2B7, have been identified and could play a role in the formation of this compound within the central nervous system. nih.govnih.gov
Interactive Table: Potential UGT Isoforms in (3β)-Allopregnanolone Glucuronidation
| UGT Family | Potential Isoforms | Primary Tissue Expression | Substrate Profile |
| UGT1A | UGT1A1, UGT1A9 | Liver, Intestine, Kidney, Brain nih.govnih.gov | Bilirubin (B190676), various drugs, and steroids. |
| UGT2B | UGT2B7, UGT2B15 | Liver, Kidney, Brain, Prostate youtube.comnih.gov | Steroid hormones, bile acids, and drugs. |
UGT Isoforms Involved in Allopregnanolone Glucuronidation
The human UGT superfamily is composed of several isoforms with distinct yet often overlapping substrate specificities. nih.gov These enzymes are primarily categorized into the UGT1 and UGT2 families, which are the main drivers of xenobiotic and endobiotic metabolism. nih.gov While direct studies pinpointing the exact UGT isoforms responsible for the glucuronidation of (3β)-Allopregnanolone are not extensively detailed in the available literature, inferences can be drawn from research on the metabolism of other steroids and structurally similar compounds.
The UGT1A and UGT2B subfamilies are well-established as key players in steroid hormone glucuronidation. nih.gov
UGT1A Family: Isoforms such as UGT1A1, UGT1A3, UGT1A9, and UGT1A10 are known to metabolize a variety of substrates, including steroids. nih.govdoi.org For instance, UGT1A1 is a primary enzyme in the glucuronidation of estradiol. doi.org Given the structural similarity, these isoforms are strong candidates for catalyzing the conjugation of (3β)-Allopregnanolone.
UGT2B Family: This family, particularly isoforms UGT2B7 and UGT2B15, shows significant activity towards androgens and other steroid molecules. nih.govnih.gov Their established role in steroid metabolism suggests they are likely contributors to the glucuronidation of (3β)-Allopregnanolone.
The table below summarizes major UGT isoforms and their typical substrates, highlighting those likely involved in steroid metabolism.
| UGT Isoform | Known Substrates / Functional Role | Potential Role in (3β)-Allopregnanolone Glucuronidation |
| UGT1A1 | Bilirubin, estrogens (e.g., β-estradiol), various drugs. nih.govdoi.org | High likelihood due to its role in estrogen metabolism. |
| UGT1A3 | Bile acids, various drugs. nih.gov | Possible involvement. |
| UGT1A4 | Amines, various drugs. nih.gov | Less likely, as it primarily targets N-glucuronidation. |
| UGT1A9 | Propofol, flavonoids, various drugs. nih.govresearchgate.net | High likelihood due to its broad substrate affinity. |
| UGT2B7 | Androgens, morphine, various drugs. nih.govnih.gov | High likelihood due to its role in steroid metabolism. |
| UGT2B15 | Androgens, oxazepam. nih.govnih.gov | High likelihood due to its role in steroid metabolism. |
Hepatic and Extrahepatic UGT Expression and Activity
Hepatic Activity: The liver is the principal site for the glucuronidation of most substances, including steroids. nih.govnih.gov Major hepatic isoforms like UGT1A1, UGT1A9, UGT2B7, and UGT2B15 play a crucial role in the systemic clearance of metabolites like (3β)-Allopregnanolone. nih.govdoi.orgnih.gov Liver cirrhosis and other hepatic diseases can significantly impair the activity of these enzymes. nih.gov
Extrahepatic Activity:
Intestine: The gastrointestinal tract, particularly the small intestine, exhibits a complex expression pattern of UGTs, predominantly from the UGT1A subfamily (e.g., UGT1A1, UGT1A8, UGT1A10). nih.govnih.gov This is critical for the first-pass metabolism of orally ingested substances and the local regulation of hormones.
Kidney: The kidneys also express several UGT isoforms, including UGT1A9 and members of the UGT2B family, contributing to drug and metabolite clearance. researchgate.netnih.gov
Brain: UGT enzymes are present in the brain, where they are involved in the metabolism of neurosteroids like allopregnanolone. wikipedia.orgnih.gov This localized activity is vital for regulating the concentration of active neurosteroids within the central nervous system.
The following table outlines the expression of key UGT subfamilies in different tissues.
| Tissue | Major UGT Isoforms Expressed | Significance for (3β)-Allopregnanolone Metabolism |
| Liver | UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15. nih.govdoi.org | Primary site for systemic clearance of the glucuronide. |
| Intestine | UGT1A1, 1A7, 1A8, 1A10. nih.govnih.gov | Important for first-pass metabolism and local steroid regulation. |
| Kidney | UGT1A9, 2B7. researchgate.netnih.gov | Contributes to urinary excretion of the glucuronide. |
| Brain | UGT1A and UGT2B families detected. wikipedia.orgnih.gov | Crucial for local inactivation and regulation of neurosteroid activity in the CNS. |
Competition with Other Conjugation Pathways (e.g., Sulfation by Sulfotransferases (SULTs))
Glucuronidation is not the only phase II pathway available for the metabolism of (3β)-Allopregnanolone. It actively competes with sulfation, a conjugation reaction catalyzed by sulfotransferase (SULT) enzymes. nih.govnih.gov Sulfation involves the transfer of a sulfonate group from the donor molecule 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov
SULT Isoforms: The SULT superfamily includes several isoforms with specificity for different substrates. The SULT2 family, particularly SULT2A1 and SULT2B1b, is primarily responsible for the sulfation of steroids and sterols. nih.gov SULT1A1, the predominant SULT in the liver, also metabolizes a wide range of compounds and can be involved in steroid sulfation. nih.govnih.gov When sulfated, neurosteroids like allopregnanolone may exhibit different biological activities, such as antagonizing NMDA receptors. nih.gov
Pathway Competition: The balance between glucuronidation and sulfation depends on several factors, including:
Substrate Affinity: The relative affinity (Km) and maximum reaction velocity (Vmax) of the respective UGT and SULT isoforms for (3β)-Allopregnanolone.
Enzyme Expression: The relative abundance of specific UGT and SULT isoforms in a particular tissue. For instance, in tissues where certain UGTs are highly expressed, glucuronidation may be the dominant pathway, and vice-versa.
Cofactor Availability: The availability of the respective cofactors, UDP-glucuronic acid for UGTs and PAPS for SULTs.
Generally, for many substrates, glucuronidation is a higher capacity pathway compared to sulfation. However, the interplay is complex and tissue-dependent. For example, in fetal development, sulfation pathways often mature earlier than glucuronidation pathways.
Enzymatic Deconjugation and Reactivation Mechanisms
β-Glucuronidase Activity and its Role in Hydrolysis of (3β)-Allopregnanolone 3-β-D-Glucuronide
Glucuronidation is a major phase II metabolic pathway where compounds such as steroids are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes. sigmaaldrich.comnih.gov This process increases the water solubility of the substrate, facilitating its excretion from the body. sigmaaldrich.com The enzyme β-glucuronidase reverses this process by catalyzing the hydrolysis of the β-D-glucuronic acid residue from the glucuronide conjugate. nih.govproteopedia.org This deconjugation effectively "reactivates" the aglycone—in this case, allopregnanolone (B1667786)—by releasing it from its inactive, transport-ready form. nih.govnih.gov
The catalytic mechanism of β-glucuronidase is a type of SN2 reaction that retains the stereochemical configuration. nih.gov The reaction involves two critical glutamic acid residues in the enzyme's active site that act as a nucleophile and an acid/base catalyst to cleave the glycosidic bond of the glucuronide. wikipedia.org β-Glucuronidases, particularly those from bacteria like E. coli, exhibit high hydrolytic activity on a variety of glucuronide substrates, including steroid conjugates. sigmaaldrich.com While some specific conjugates, such as certain N-glucuronides, may be resistant to this enzymatic hydrolysis, O-glucuronides like this compound are typical substrates for this reaction. nih.gov The hydrolysis of this compound by β-glucuronidase is therefore essential for regenerating the neuroactive allopregnanolone. nih.gov
Tissue Distribution and Isoforms of β-Glucuronidase
β-Glucuronidase is a ubiquitous enzyme found across biological systems, from bacteria to humans. proteopedia.org In humans, it is primarily located within lysosomes of various cells and is also found in the endoplasmic reticulum. wikipedia.org The enzyme is present in numerous tissues and body fluids. Notably, elevated levels of β-glucuronidase are secreted by immune cells such as macrophages and neutrophils at sites of inflammation. nih.govamsterdamumc.nl
A significant reservoir of β-glucuronidase exists within the gut, produced by the resident microbiota. nih.govnih.gov Research has identified a vast diversity of microbial β-glucuronidase isoforms. An atlas of these enzymes in the human intestinal microbiome revealed 279 unique proteins, which can be grouped into distinct structural categories based on features of their active sites. nih.gov These isoforms originate from a broad range of bacterial phyla, including Bacteroidetes, Firmicutes, Verrucomicrobia, and Proteobacteria, and exhibit different substrate specificities and functional capacities. nih.govfrontiersin.org
| Source/Location | Type/Isoform Details | Primary Function in Location | Reference |
|---|---|---|---|
| Human Lysosomes | Homotetramer enzyme | Breakdown of mucopolysaccharides (glycosaminoglycans). | wikipedia.org |
| Inflammatory Sites (Human) | Secreted by macrophages and neutrophils | Deconjugation of glucuronides in the acidic microenvironment of inflamed tissue. | nih.govsemanticscholar.org |
| Gut Microbiota | At least 279 unique isoforms from various bacterial phyla (e.g., Bacteroidetes, Firmicutes) | Hydrolysis of dietary and endogenous glucuronides, enabling enterohepatic circulation. | nih.govnih.gov |
| Human Gut Epithelium | Brush border β-glucuronidase | Converts conjugated bilirubin (B190676) for reabsorption. | wikipedia.org |
| Breast Milk | Human β-glucuronidase | Contributes to neonatal jaundice through bilirubin deconjugation. | wikipedia.org |
Implications of Deconjugation for Allopregnanolone Bioavailability and Recirculation
The deconjugation of this compound is a pivotal event that directly enhances the bioavailability of active allopregnanolone. nih.gov By reversing the solubilizing effect of glucuronidation, β-glucuronidase activity in tissues, and particularly in the gut, allows the lipophilic allopregnanolone to be reabsorbed into systemic circulation. nih.govresearchgate.net
This mechanism is a cornerstone of enterohepatic circulation, a process where compounds are conjugated in the liver, excreted in the bile into the intestinal lumen, deconjugated by microbial enzymes, and subsequently reabsorbed. nih.govnih.gov This recycling pathway significantly prolongs the elimination half-life and increases the systemic exposure and residence time of the parent compound. nih.govnih.gov For an endogenous neurosteroid like allopregnanolone, this recirculation is crucial for maintaining homeostatic levels and sustaining its modulatory effects on the central nervous system. nih.gov The repeated cycle of conjugation, excretion, deconjugation, and reabsorption ensures that a pool of active allopregnanolone is available to the body for a longer duration than would be possible without this recycling mechanism.
Influence of Gut Microbiota on Glucuronide Hydrolysis and Enterohepatic Circulation
The gut microbiota plays an indispensable role in the enterohepatic circulation of many substances, including steroid hormones, by providing the necessary β-glucuronidase enzymes (often termed gmGUS). nih.govnih.gov The vast and diverse collection of these enzymes in the gut lumen is responsible for hydrolyzing glucuronide conjugates that have been excreted into the intestine via bile. nih.govnih.gov
The composition and metabolic activity of an individual's gut microbiota can significantly influence the efficiency of this deconjugation process. taylorandfrancis.com Different bacterial species produce β-glucuronidase isoforms with varying substrate specificities and catalytic efficiencies. frontiersin.orgnih.gov Therefore, the specific microbial makeup can dictate the rate and extent to which compounds like this compound are hydrolyzed back to their active form. nih.govfrontiersin.org Studies comparing normal and germ-free animals have demonstrated the critical role of the microbiota; in the absence of gut bacteria and their enzymes, the recirculation of many compounds is drastically reduced. nih.gov Consequently, the gut microbiome acts as a key regulator of systemic allopregnanolone levels, directly influencing its bioavailability and enterohepatic recirculation. taylorandfrancis.com
Analytical Methodologies for the Detection and Quantification of 3β Allopregnanolone 3 β D Glucuronide
Challenges in Direct Analysis of Intact Steroid Glucuronides
The direct analysis of intact steroid glucuronides, such as (3β)-Allopregnanolone 3-β-D-Glucuronide, presents several analytical hurdles. These challenges primarily stem from the physicochemical properties of these conjugated molecules. Steroid glucuronides are highly polar and hydrophilic, which can make their separation by traditional reverse-phase liquid chromatography difficult. nih.gov Furthermore, their thermal lability means they are prone to degradation at the high temperatures required for gas chromatography, necessitating a different analytical approach. nih.gov
A significant issue in mass spectrometric analysis is the potential for in-source fragmentation, where the glucuronide moiety cleaves from the steroid backbone within the ion source of the mass spectrometer. This can lead to the erroneous detection of the free steroid, interfering with the accurate quantification of the parent compound if it is also being analyzed. nih.gov The inherent instability of some glucuronides, particularly acyl glucuronides which can hydrolyze back to the parent drug at physiological pH, further complicates their accurate measurement. nih.gov These factors underscore the need for specialized and carefully optimized analytical methods to ensure the reliable quantification of intact steroid glucuronides.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and preferred technique for the analysis of steroid glucuronides, surmounting many of the challenges associated with older methods like immunoassays. nih.gov This approach offers high sensitivity, specificity, and the capability for simultaneous quantification of multiple steroids and their conjugates directly from biological matrices, often with minimal sample preparation. nih.govnih.gov
Capillary Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Intact Conjugates
Capillary Liquid Chromatography (CapLC), with its low flow rates and high separation efficiency, is particularly well-suited for the analysis of complex biological samples where analytes may be present in low concentrations. When coupled with tandem mass spectrometry, CapLC-ESI-MS/MS provides a robust platform for the detection and identification of intact neurosteroid glucuronides. nih.gov This technique has been successfully used to identify the glucuronides of several neurosteroids, including estradiol, cortisol, and pregnenolone (B344588), in brain tissue by comparing the retention times and the relative abundances of selected reaction monitoring (SRM) transitions between reference standards and authentic samples. nih.gov
The high sensitivity of LC-MS/MS methods allows for the quantification of steroid glucuronides at very low levels. For instance, a validated method for 15 urinary steroid hormone glucuronides reported limits of quantification ranging from 1.9 nmol/L to 21.4 nmol/L. nih.gov
Table 1: LC-MS/MS Method Parameters for Steroid Glucuronide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Sample Preparation | Protein precipitation and solid-phase extraction | nih.gov |
| Linearity (R²) | ≥0.99 | nih.gov |
| Recovery | 89.6% to 113.8% | nih.gov |
| Precision and Accuracy | Intra-day and inter-day accuracy and precision were below 15% for all quality controls. | nih.gov |
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing large, thermally labile molecules like steroid glucuronides. wikipedia.org In negative ion mode (ESI-), steroid glucuronides readily form deprotonated molecules [M-H]-, which are often intense and stable. acs.org Conversely, in positive ion mode (ESI+), protonated molecules [M+H]+ or ammonium (B1175870) adducts [M+NH4]+ can be formed. acs.orgnih.gov The choice between positive and negative ion mode depends on the specific steroid structure, with positive ion ESI-MS/MS often providing more structurally specific fragment ions, making it a promising method for developing LC-MS methods for these compounds. acs.orgnih.gov
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique suitable for polar and less polar thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org APCI is particularly useful for analytes that are not sufficiently polar for ESI. labx.com While ESI is generally preferred for highly polar conjugated steroids, APCI can be a viable alternative, especially when dealing with a broader range of steroid polarities in a single analysis. nih.govlabx.com
Selected Reaction Monitoring (SRM) for Specificity
Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM) when multiple transitions are monitored, is a highly specific and sensitive scanning mode used in tandem mass spectrometry. nih.gov In an SRM experiment, the first mass spectrometer is set to select a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented in a collision cell. The second mass spectrometer is then set to detect a specific product ion resulting from the fragmentation. This precursor-to-product ion transition is highly specific to the target analyte, significantly reducing background noise and improving the signal-to-noise ratio. nih.gov The use of two or more SRM transitions for each analyte provides a high degree of confidence in its identification and quantification. nih.gov
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS/MS)
Supercritical Fluid Chromatography (SFC) is an analytical technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. royce.ac.uk SFC offers several advantages for steroid analysis, including high separation efficiency and short analysis times, and it is considered an orthogonal separation technique to both GC and HPLC. nih.govnih.gov When coupled with tandem mass spectrometry (SFC-MS/MS), it becomes a powerful tool for the comprehensive profiling of steroids. nih.gov This technique has been successfully applied to the analysis of various steroid classes, including estrogens, androgens, progestogens, and corticosteroids, as well as their sulfated conjugates. nih.gov The ability of SFC to separate structurally similar isomers makes it a promising alternative for the analysis of complex steroid mixtures. nih.gov
Table 2: Performance of a Novel UPSFC-MS/MS Method for Steroid Profiling
| Parameter | Finding | Reference |
|---|---|---|
| Technique | Ultra-Performance Supercritical Fluid Chromatography–Tandem Mass Spectrometry (UPSFC–MS/MS) | nih.gov |
| Ionization Mode | Electrospray in positive ionization (ESI+) | nih.gov |
| Sample Volume | 50 µL human plasma | nih.gov |
| Linearity (R²) | 0.9983–0.9999 | nih.gov |
| Precision (RSD) | Less than 15% (intraday and interday) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) with Hydrolysis and Derivatization
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for steroid analysis, known for its high chromatographic resolution and the generation of characteristic mass spectra that are useful for confident identification. mdpi.com However, due to the low volatility and thermal instability of steroid glucuronides, direct analysis by GC-MS is not feasible. nih.govmdpi.com Therefore, a two-step sample preparation process involving hydrolysis and derivatization is mandatory. mdpi.com
First, the glucuronide conjugate is cleaved through enzymatic or chemical hydrolysis to release the free steroid. nih.gov Enzymatic hydrolysis is a common approach. nih.gov Following hydrolysis, the now-free steroid must undergo derivatization to increase its volatility and thermal stability for GC analysis. mdpi.com This chemical modification typically involves replacing active hydrogen atoms on hydroxyl and keto groups with less polar, more stable groups. mdpi.comyoutube.com Common derivatization methods include silylation, which introduces a trimethylsilyl (B98337) (TMS) group. youtube.com After these preparatory steps, the derivatized steroid can be effectively separated and quantified by GC-MS. mdpi.com
While GC-MS with hydrolysis and derivatization has been a cornerstone of steroid analysis, the development of LC-MS/MS methods for the direct analysis of intact glucuronides offers a more streamlined workflow by eliminating the need for these sample preparation steps. nih.gov
Enzymatic Hydrolysis Strategies using β-Glucuronidase
The quantification of total allopregnanolone (B1667786) often requires the cleavage of its glucuronide conjugate to release the parent steroid for analysis. This is typically achieved through enzymatic hydrolysis. β-Glucuronidases are a class of hydrolase enzymes routinely used to break the glycosidic bond in glucuronide conjugates present in biological fluids like urine and plasma. sigmaaldrich.comcovachem.com This process, known as deglucuronidation, is a critical step, particularly for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility and organic solvent solubility of the target analyte. sigmaaldrich.com
The effectiveness of the hydrolysis depends on several factors, including the source of the enzyme, pH, temperature, and incubation time. norlab.commdpi.com Enzymes sourced from Helix pomatia (snail) are commonly used and have been reported to be effective for hydrolyzing steroid glucuronides. sigmaaldrich.comnih.gov However, different enzymes exhibit varying efficiencies; for instance, some may preferentially hydrolyze O-glucuronides over N-glucuronides. nih.gov Research has shown that for complete hydrolysis of various conjugates, including those of steroids, specific concentrations (e.g., ≥ 30 units/μL of urine) and incubation conditions (e.g., 4 hours at 37°C) may be necessary. nih.gov It is also important to remove the enzyme after hydrolysis, often via protein precipitation or solid-phase extraction, to prevent interference with subsequent analysis and to protect the analytical instrumentation. sigmaaldrich.comphenomenex.com
Chemical Derivatization for Enhanced Volatility and Thermal Stability
Following enzymatic hydrolysis, the resulting allopregnanolone often requires chemical modification, or derivatization, to improve its analytical properties. For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of the steroid. youtube.comdundee.ac.uk This is achieved by converting polar functional groups, such as hydroxyl groups, into less polar, more volatile derivatives. youtube.com A widely used method is silylation, which involves replacing active hydrogens with a silyl (B83357) group, often using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). youtube.comdundee.ac.uk
For liquid chromatography-mass spectrometry (LC-MS) analysis, derivatization is not always mandatory but can significantly enhance detection sensitivity by improving ionization efficiency. nih.govresearchgate.net Strategies include introducing permanently charged or easily ionizable moieties into the steroid structure. nih.govnih.gov For example, derivatization with a quaternary aminooxy (QAO) reagent introduces a permanently charged group, which has been shown to increase the detection sensitivity for allopregnanolone by over 2000-fold in LC-MS/MS analysis. nih.gov Another approach involves using reagents like 2-hydrazinopyridine (B147025) to form derivatives that are more readily ionized, thereby improving detection limits for neurosteroids in plasma. nih.gov
Sample Preparation Techniques for Biological Matrices
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely employed sample preparation technique used to isolate and concentrate analytes from complex biological matrices such as plasma, urine, and tissue homogenates. nih.gov The primary goals of SPE are to remove interfering substances (e.g., salts, phospholipids, proteins), reduce matrix effects, and enrich the concentration of the target analyte, thereby increasing the sensitivity and robustness of the analytical method. nih.govresearchgate.net
For steroid glucuronides and their parent steroids, various SPE sorbents can be used. After enzymatic hydrolysis, a mixed-mode cation exchange/hydrophobic stationary phase can be utilized to purify the sample before analysis. sigmaaldrich.com In methods designed to measure intact glucuronides, sample workup often involves both protein precipitation and SPE. nih.gov For instance, a validated LC-MS/MS method for 15 steroid glucuronides in urine used SPE as a key clean-up step. nih.gov The development of miniaturized SPE formats, such as 96-well plates, allows for high-throughput sample processing, reducing solvent consumption and manual handling time. mdpi.com
Protein Precipitation
Protein precipitation is a straightforward and effective initial step for sample preparation, particularly for blood-based matrices like serum and plasma. nih.gov This technique involves adding a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, to the sample. researchgate.netnih.gov The solvent disrupts the forces that keep proteins soluble, causing them to precipitate out of the solution. This process also releases steroids that are bound to carrier proteins, such as albumin and sex hormone-binding globulin, making them available for extraction and analysis. nih.gov
In many validated methods for allopregnanolone and other neurosteroids, protein precipitation is the sole sample preparation step or is used in conjunction with SPE or liquid-liquid extraction. nih.govnih.gov For example, a simple protein precipitation with methanol was sufficient for an LC-MS/MS assay quantifying allopregnanolone in serum. nih.gov Similarly, analysis of allopregnanolone in plasma and brain samples has been performed by precipitating proteins with tert-butyl methyl ether. nih.gov
Method Validation Parameters: Linearity, Precision, Detection Limits, and Recovery in Biological Samples (e.g., Brain, Urine, Plasma)
The validation of analytical methods is crucial to ensure the reliability and accuracy of the quantification of this compound and its parent compound, allopregnanolone. Key validation parameters include linearity, precision, detection limits, and recovery. These parameters are assessed in the specific biological matrix of interest.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is typically evaluated by a correlation coefficient (R²) of ≥0.99. nih.govnih.gov
Precision: The closeness of repeated measurements, expressed as the coefficient of variation (CV%). It is assessed within a single run (intra-day) and between different runs (inter-day). A CV of less than 15% is generally considered acceptable. nih.govnih.gov
Detection Limits: The lowest amount of an analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ). These are critical for measuring low physiological concentrations of neurosteroids.
Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. Recoveries are typically aimed to be within 85-115%. nih.govnih.gov
The following table summarizes validation parameters from various published methods for the analysis of allopregnanolone and related steroids.
| Analyte(s) | Matrix | Method | Linearity (R²) | Precision (CV%) | LOQ | Recovery (%) | Reference |
|---|---|---|---|---|---|---|---|
| Allopregnanolone & Pregnanolone | Human Plasma | LC-DMS-MS/MS | 0.9977 | Intra-day: 1.1-3.3 Inter-day: 2.3-3.6 | 50 pg/mL | >95% | nih.gov |
| Allopregnanolone and related steroids | Human Serum | LC-MS/MS | Not specified | Intra & Inter-day: <10% | 0.78 ng/mL | >95% | nih.gov |
| Allopregnanolone | Human & Equine Hair | ELISA | Not specified | Intra-day: 6.4-7.3 Inter-day: 11.0 | 50.4 pg/mL | 86.7-88.9% | nih.govmadbarn.com |
| Allopregnanolone and related neurosteroids | Human Plasma | LC-MS/MS | >0.99 | Not specified | 20-40 pg/mL | Not specified | nih.gov |
| 15 Steroid Glucuronides | Human Urine | LC-MS/MS | ≥0.99 | Intra & Inter-day: <15% | 1.9-21.4 nmol/L | 89.6-113.8% | nih.gov |
Enzyme-Assisted Synthesis of Reference Materials for Method Development and Validation
The availability of pure reference standards is a prerequisite for the development and validation of accurate quantitative analytical methods. nih.gov However, commercial sources for many steroid glucuronides, including this compound, can be limited or unavailable. nih.gov To overcome this challenge, researchers often turn to synthesis to produce these necessary reference materials.
Enzyme-assisted synthesis provides a powerful approach to generate steroid glucuronides. nih.gov This method utilizes the enzymatic machinery present in tissues that are active in glucuronidation, such as the liver. Liver microsomes from various species (e.g., porcine, rat, bovine) contain UDP-glucuronosyltransferase (UGT) enzymes that can conjugate glucuronic acid to a steroid substrate. nih.gov Studies have shown that bovine liver microsomes can be particularly effective, producing a single major glucuronidation product with good yield for many steroids. nih.gov Following incubation, the synthesized glucuronides are purified and characterized using techniques like NMR and LC-MS. nih.gov This biosynthetic route can yield milligram quantities of stereochemically pure steroid glucuronide conjugates, which is sufficient for use as reference standards in method development and for spiking biological samples during validation. nih.gov
While enzymatic synthesis is a valuable tool, chemical synthesis methods, such as the Koenigs-Knorr reaction, also exist for producing glucuronides. doi.orgrsc.org This classic method involves reacting a protected, activated sugar with the steroid to form the conjugate. doi.org Both enzymatic and chemical synthesis routes are vital for supplying the reference materials needed to advance the study of steroid glucuronide metabolism and function. nih.govnih.gov
Preclinical Research on the Biological Relevance of 3β Allopregnanolone 3 β D Glucuronide
Impact of Glucuronidation on Allopregnanolone (B1667786) Bioavailability in Animal Models
Glucuronidation is a major phase II biotransformation reaction that converts lipophilic compounds into more water-soluble, hydrophilic metabolites, facilitating their excretion from the body. nih.gov In the context of allopregnanolone, this process is fundamental to its systemic clearance and bioavailability. Preclinical studies indicate that allopregnanolone itself has low bioavailability, in part due to extensive hepatic metabolism, where glucuronidation is a primary route of inactivation. nih.govnih.gov
The conjugation of glucuronic acid to allopregnanolone to form (3β)-Allopregnanolone 3-β-D-Glucuronide effectively terminates the biological activity of the parent neurosteroid. This metabolic step is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are present in the liver and, to a lesser extent, in other tissues, including the brain. nih.gov By converting allopregnanolone into its inactive glucuronide form, this pathway limits the concentration and duration of action of the active neurosteroid at its target sites, such as the GABA-A receptors in the central nervous system. Therefore, the rate of glucuronidation is a key determinant of allopregnanolone's bioavailability and its subsequent physiological effects in animal models. nih.gov The formation of the glucuronide conjugate renders the molecule more readily excretable in urine and bile, preventing its accumulation and prolonged action. nih.govnih.gov
Table 1: Factors Influencing Allopregnanolone Bioavailability in Animal Models
| Factor | Impact on Allopregnanolone | Mechanism | Supporting Findings |
| Glucuronidation | Decreases Bioavailability | Converts active, lipophilic allopregnanolone to an inactive, water-soluble glucuronide metabolite, enhancing its elimination from the body. nih.govnih.gov | Allopregnanolone undergoes extensive hepatic metabolism, with glucuronidation being a key pathway. nih.gov |
| Hepatic Metabolism | Major Site of Inactivation | The liver has high concentrations of UGT enzymes that catalyze the glucuronidation of steroids. nih.gov | Extensive first-pass metabolism in the liver significantly reduces the amount of active allopregnanolone reaching systemic circulation. nih.gov |
| Blood-Brain Barrier | Limits CNS Access of Metabolite | While allopregnanolone can cross the blood-brain barrier, its hydrophilic glucuronide metabolite is less likely to do so, confining its primary effects to the periphery once conjugated. nih.govnih.gov | UGTs are present in the blood-brain barrier, suggesting a capacity for local inactivation of neurosteroids. nih.gov |
Role of this compound in Preclinical Models of Stress and Neuroendocrine Regulation
The Hypothalamic-Pituitary-Adrenal (HPA) axis is the central neuroendocrine system that coordinates the body's response to stress. youtube.com In rodent models, the parent compound, allopregnanolone, is a well-established negative modulator of the HPA axis. nih.govunica.it It enhances the inhibitory action of GABA on the neurons in the hypothalamus that release corticotropin-releasing hormone (CRH), the initial signal in the HPA stress cascade. frontiersin.org This GABAergic inhibition dampens the subsequent release of adrenocorticotropic hormone (ACTH) from the pituitary and cortisol (or corticosterone (B1669441) in rodents) from the adrenal glands, thereby helping to terminate the stress response and restore homeostasis. nih.govnih.gov
Preclinical research demonstrates that stress itself can modify the machinery of neurosteroid metabolism, including the enzymes responsible for glucuronidation. Acute stress has been shown to increase the synthesis of allopregnanolone in the brains of male rats, which is considered a homeostatic mechanism to counteract the effects of stress. unica.it Conversely, chronic stress models, such as social isolation in rats, have been associated with lower brain concentrations of allopregnanolone. nih.gov
Emerging evidence suggests that the expression of UGT enzymes can be altered by stress-related signaling pathways. For instance, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is activated by cellular and oxidative stress, can induce the expression of several UGT isoforms in the mouse liver, including Ugt1a1 and Ugt1a6. nih.gov This indicates that a stressful event could potentially upregulate the glucuronidation capacity, leading to a more rapid inactivation and clearance of allopregnanolone. Such an alteration would have significant implications for the duration and intensity of allopregnanolone's anxiolytic and HPA-axis-inhibiting effects during a stress response.
Glucuronidation in the Context of Neurosteroid Homeostasis and Physiological Fluctuations in Preclinical Models
The maintenance of neurosteroid homeostasis is vital for normal brain function, and glucuronidation is a key component of this regulatory network. nih.govmdpi.com Levels of allopregnanolone are not static; they fluctuate in response to various physiological conditions, such as the estrous cycle in female rodents. nih.gov These fluctuations are governed by the interplay between the rate of synthesis from precursors like progesterone (B1679170) and the rate of metabolic clearance. nih.gov
Glucuronidation, by converting allopregnanolone to its inactive this compound form, is a crucial pathway for its elimination and thus for maintaining appropriate physiological concentrations. nih.govmdpi.com In preclinical models, the activity of UGT enzymes helps to control the tonic levels of allopregnanolone, ensuring that its powerful modulatory effects on GABA-A receptors are tightly regulated. nih.gov For example, during stages of the estrous cycle when progesterone levels are high, an efficient glucuronidation system is necessary to clear the resulting allopregnanolone and maintain neuroendocrine balance. Any disruption in this metabolic pathway could lead to an inappropriate accumulation or deficit of allopregnanolone, potentially contributing to pathological states. nih.gov
Species-Specific Differences in Allopregnanolone Glucuronidation and their Research Implications
A significant challenge in translating preclinical findings to humans is the notable species-specific variation in drug and steroid metabolism. nih.gov The glucuronidation pathway is no exception, with marked differences observed in the expression, substrate specificity, and activity of UGT enzymes across different laboratory animal species and humans. nih.govresearchgate.netnel.edu
For instance, studies comparing UGT activities in mice and rats have revealed substrate-dependent differences in kinetic parameters in both the liver and the intestine. researchgate.net Furthermore, the enzymatic pathways for allopregnanolone synthesis itself show species differences; while rats have only one known isoform of 3α-hydroxysteroid oxidoreductase (3α-HSOR), a key enzyme in allopregnanolone synthesis, humans possess four isozymes. nih.gov Such differences can lead to significant variations in the metabolic profile and clearance rates of allopregnanolone between species.
Table 2: Comparison of Glucuronidation Parameters Across Species for Select Substrates
| Species | Substrate | Key Finding | Research Implication |
| Rat vs. Mouse | Estradiol, 4-Nitrophenol, Morphine | UGT activities and kinetic values (Km, CLint) differ significantly between mice and rats for the same substrates. researchgate.net | Data from one rodent species may not be directly applicable to another, complicating cross-species comparisons. |
| Rat, Dog, Monkey, Human | Imidazopyridazine Compound | Strong species selectivity in N-glucuronidation was observed, with rats, dogs, and humans favoring one site, while monkeys favored another. researchgate.net | Monkeys may not always be the optimal model for predicting the glucuronidation of certain compounds in humans. researchgate.net |
| Man, Monkey, Pig, Dog, Rat | p-Nitrophenol, 4-Methylumbelliferone | Kinetic parameters for UGT1A6 showed overall similarity for humans, pigs, and monkeys, but differed from rats and dogs. nel.edu | For studying substrates of specific UGT isoforms like UGT1A6, pigs and monkeys may be more predictive models for humans than rodents. nel.edu |
Future Research Directions and Methodological Advances in 3β Allopregnanolone 3 β D Glucuronide Studies
Development of Novel Analytical Approaches for Enhanced Sensitivity and Specificity of Intact Conjugates
The accurate measurement of neurosteroid glucuronides directly in biological matrices without chemical or enzymatic hydrolysis represents a significant analytical challenge and a critical direction for future research. Historically, the quantification of glucuronides often involved hydrolysis to the parent aglycone, followed by analysis, a method that precludes the specific measurement of the intact conjugate and can be confounded by the presence of other conjugates. mdpi.comresearchgate.net
Modern analytical chemistry is moving towards direct measurement techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) at the forefront. researchgate.net The development of highly selective and sensitive LC-MS/MS methods allows for the direct quantification of intact glucuronide metabolites. researchgate.netnih.gov This approach offers superior accuracy, precision, and specificity, enabling the differentiation of glucuronide isomers. researchgate.net For instance, capillary liquid chromatography-electrospray-tandem mass spectrometry (CapLC-ESI-MS/MS) has been successfully used to detect intact neurosteroid glucuronides for the first time in various mouse brain tissues, including the cortex, hippocampus, and hypothalamus. nih.gov This demonstrates the feasibility of measuring these low-concentration analytes directly in the central nervous system.
Future advancements will likely focus on further improving the sensitivity and resolving power of these methods. Techniques such as ultra-high-performance supercritical fluid chromatography-tandem mass spectrometry (UHPSFC–MS/MS) have shown promise for providing better sensitivity and faster analysis times for steroid conjugates. mdpi.com The continued development of novel derivatization strategies and specialized solid-phase extraction (SPE) protocols will also be crucial for isolating and concentrating these compounds from complex biological samples like plasma and brain tissue, thereby pushing the limits of detection to even lower levels. aesnet.orgnih.gov
Table 1: Comparison of Analytical Methods for Neurosteroid Conjugate Analysis
| Analytical Technique | Principle | Advantages | Limitations | Reference |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) with Hydrolysis | Enzymatic or chemical cleavage of the glucuronide, followed by derivatization and analysis of the parent steroid. | Well-established with extensive spectral libraries. | Indirect; lacks specificity for the intact conjugate; sample preparation is time-consuming. | mdpi.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Direct detection and quantification of the intact glucuronide molecule based on its mass-to-charge ratio and fragmentation pattern. | High specificity and sensitivity; allows for isomer separation; faster sample preparation. | Requires authentic glucuronide standards for absolute quantification. | researchgate.netnih.gov |
| Capillary LC-ESI-MS/MS | A high-resolution version of LC-MS/MS using capillary columns for enhanced separation efficiency. | Extremely high sensitivity, suitable for low-concentration samples like brain tissue. | Technically demanding; lower sample throughput. | nih.gov |
| Ultra-High-Performance Supercritical Fluid Chromatography (UHPSFC)-MS/MS | Uses supercritical CO2 as the mobile phase for rapid and efficient separation. | Potentially better sensitivity and faster run times than conventional LC. | Less commonly available instrumentation compared to LC-MS. | mdpi.com |
Investigation of Regulation of UGTs and β-Glucuronidases Relevant to Allopregnanolone (B1667786) Metabolism at the Molecular Level
Glucuronidation is a critical phase II metabolic process that conjugates a wide range of endogenous and exogenous substances, including steroids, with glucuronic acid to increase their water solubility and facilitate their excretion. wikipedia.org This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.org Conversely, the enzyme β-glucuronidase can reverse this process by hydrolyzing the glucuronide bond, releasing the active parent compound. wikipedia.orgmicroba.com A key area for future research is the detailed molecular investigation of the specific UGT isoforms responsible for the glucuronidation of allopregnanolone and the regulatory mechanisms governing both UGTs and β-glucuronidase.
The UGT superfamily is divided into several families, with UGT1A and UGT2B being the primary enzymes involved in drug and steroid metabolism. youtube.comscience.gov While specific UGTs for allopregnanolone are not yet definitively identified, studies on other steroids and drugs provide a roadmap. For example, UGT2B7 is known to mediate the glucuronidation of morphine in the human brain, and various UGT1A and UGT2B isoforms are active against other steroid hormones. youtube.comfrontiersin.org Future studies using recombinant human UGTs can systematically screen for activity towards allopregnanolone to pinpoint the key enzymes involved.
The regulation of these enzymes is complex and occurs at multiple levels. Genetic factors, such as single nucleotide polymorphisms (SNPs) and copy number variations in UGT genes, can significantly impact enzyme expression and activity. nih.gov Age is another critical factor, with the expression and activity of certain hepatic UGTs changing from infancy through adulthood. nih.gov Research must explore how these factors, along with potential regulation by nuclear receptors, influence allopregnanolone glucuronidation in both the periphery and the brain. Understanding the molecular control of β-glucuronidase is equally important, as its activity determines the rate at which active allopregnanolone can be regenerated from its glucuronidated form within tissues.
Table 2: Key Enzymes in Allopregnanolone Glucuronidation and Hydrolysis
| Enzyme | Function | Known Substrates/Regulatory Factors | Relevance to Allopregnanolone | Reference |
|---|---|---|---|---|
| UGT1A Family (e.g., UGT1A1, UGT1A6, UGT1A9) | Catalyzes the conjugation of glucuronic acid to various substrates. | Bilirubin (B190676), estrogens, phenols, dopamine. frontiersin.orgmdpi.com | Likely candidates for allopregnanolone glucuronidation due to their known role in metabolizing steroids and other endogenous compounds. | frontiersin.org |
| UGT2B Family (e.g., UGT2B7, UGT2B15, UGT2B17) | Catalyzes the conjugation of glucuronic acid, particularly to steroids. | Androgens, morphine, oxazepam. youtube.comfrontiersin.orgnih.gov | Considered strong candidates for allopregnanolone glucuronidation given their high activity towards other steroid hormones. | frontiersin.orgnih.gov |
| β-Glucuronidase (GUSB) | Catalyzes the hydrolysis of β-D-glucuronic acid residues from glucuronides, reversing the conjugation. | Heparan sulfate, conjugated bilirubin, various drug glucuronides. | Regenerates active allopregnanolone from its glucuronide conjugate, potentially acting as a local control switch for neurosteroid activity in the brain. | wikipedia.orgmicroba.com |
Elucidation of Regional and Cellular Specificity of (3β)-Allopregnanolone 3-β-D-Glucuronide Formation and Hydrolysis in the Brain
While it is established that the brain can synthesize neurosteroids and that their glucuronidated forms are present, a detailed map of where the formation and hydrolysis of this compound occur is still needed. nih.govnih.gov Future research must focus on elucidating the precise regional and cellular distribution of the enzymes responsible for this metabolic cycle.
Studies have already confirmed the presence of intact neurosteroid glucuronides in several brain regions, including the cortex, hippocampus, hypothalamus, and mid-brain. nih.gov The formation of these conjugates is dependent on the expression of UGT enzymes. Immunohistochemical studies in rats have provided initial clues, showing intense UGT1A6 staining in neuronal cells, such as the pyramidal cells of the cerebral cortex and hippocampus, while glial cells showed no apparent staining. nih.gov Furthermore, the olfactory area of the mouse brain has been identified as a site with the highest expression of UGTs, suggesting a significant role for glucuronidation in this region. nih.gov
The potential for local reactivation of allopregnanolone via hydrolysis of its glucuronide conjugate depends on the location of β-glucuronidase. Histochemical surveys in rats have revealed that specific neuronal populations display intense β-glucuronidase activity. nih.gov These include mitral cells in the olfactory bulb, neurons in the hypothalamus (paraventricular, supraoptic, and suprachiasmatic nuclei), and various motoneurons. nih.gov The staining patterns observed suggest that the enzyme is located in both lysosomes and the endoplasmic reticulum, which could imply different functional roles. nih.gov Future research using high-resolution imaging and cell-specific genetic tools will be essential to create a comprehensive map of this metabolic machinery, which is fundamental to understanding how allopregnanolone signaling is regulated on a local level within distinct neural circuits.
Table 3: Putative Brain Localization of Allopregnanolone Glucuronidation and Hydrolysis
| Process | Enzyme Family | Brain Region | Cell Type | Reference |
|---|---|---|---|---|
| Formation (Glucuronidation) | UGTs (e.g., UGT1A6) | Cerebral Cortex, Hippocampus | Neuronal cells (e.g., Pyramidal cells) | nih.gov |
| Olfactory Bulb/Cortex | High expression, specific cell types under investigation. | nih.gov | ||
| Hydrolysis (De-glucuronidation) | β-Glucuronidase | Olfactory Bulb, Hypothalamic Nuclei | Neuronal cells (e.g., Mitral cells, Paraventricular neurons) | nih.gov |
| Brain Stem, Spinal Cord | Motoneurons (e.g., Facial, Trigeminal) | nih.gov |
Exploration of Synthetic Analogs with Altered Glucuronidation Susceptibility for Research Applications
Allopregnanolone itself has limitations as a therapeutic agent due to factors like low bioavailability and extensive hepatic metabolism, which includes glucuronidation. nih.gov This has spurred the development of synthetic analogs designed to have improved pharmacokinetic properties and targeted biological effects. nih.govmdpi.com A crucial, yet underexplored, aspect of this research is the deliberate design of analogs with altered susceptibility to glucuronidation.
The structure-activity relationship for UGT-mediated glucuronidation is a key consideration. Research on other classes of compounds has shown that molecular properties, such as size and the specific positioning of hydroxyl groups, can dramatically influence whether a molecule can fit into the active site of a UGT enzyme. nih.gov For example, studies on indolocarbazole analogs revealed that compounds larger than a certain diameter were not glucuronidated, suggesting a steric hindrance mechanism. nih.gov Similarly, for neurosteroids, the C3α-OH group is known to be critical for functional activity at GABA-A receptors, and this is also the likely site for glucuronidation. nih.gov
Table 4: Examples of Allopregnanolone Analogs and Potential for Altered Metabolism
| Analog Name | Structural Modification | Primary Research Focus | Potential Impact on Glucuronidation | Reference |
|---|---|---|---|---|
| Brexanolone | Identical to allopregnanolone; formulated for IV administration. | FDA-approved treatment for postpartum depression. | Susceptible to the same metabolic pathways, including glucuronidation, as endogenous allopregnanolone. | nih.gov |
| Ganaxolone | A 3β-methylated synthetic analog. | Investigated for epilepsy and other neurological disorders. | The methylation at the C3 position is designed to block metabolic oxidation and likely hinders or prevents glucuronidation at this site. | N/A |
| BR351 | O-allyl-Allopregnanolone | Investigated for neuroprotective effects. | Modification at the C3-OH group could potentially block or reduce the rate of glucuronidation. | mdpi.com |
| BR297 | O-allyl-epi-Allopregnanolone | Investigated for neuroprotective effects, lacks pro-proliferative activity. | The C3β (epi) configuration and the allyl group modification would likely prevent recognition by UGTs that target the C3α-OH. | mdpi.com |
Integration of Multi-omics Data to Understand the Interplay between Glucuronidation and Neurosteroid Signaling Pathways in Preclinical Models
To fully comprehend the complex role of this compound, future research must move beyond single-pathway analyses and embrace a systems-level approach. The integration of multiple "omics" datasets—such as transcriptomics, proteomics, and metabolomics—offers a powerful strategy to unravel the intricate network of interactions between neurosteroid glucuronidation and broader signaling pathways. researchgate.net
This approach allows researchers to build comprehensive models of cellular and organismal responses. For example, by combining transcriptomics (measuring the expression of genes like those encoding UGTs, β-glucuronidase, and neurosteroid receptors) with metabolomics (measuring the concentrations of allopregnanolone, its glucuronide, and other related metabolites), a direct link can be established between genetic regulation and metabolic output. nih.govnih.gov Adding proteomics can further clarify this by quantifying the actual levels of the enzymes and receptor proteins involved.
In preclinical models of neurological or psychiatric disorders, a multi-omics approach could reveal how disease states or therapeutic interventions alter the entire neurosteroid metabolic network. For instance, an integrated analysis could show that a particular stressor downregulates the expression of a key UGT isoform (transcriptomics), leading to a measurable decrease in the allopregnanolone glucuronide-to-allopregnanolone ratio (metabolomics), and correlate this shift with changes in the expression of genes involved in GABAergic or glutamatergic signaling. nih.govbiorxiv.org Such integrative studies, often leveraging machine learning and network analysis, are essential for identifying novel biomarkers, uncovering new regulatory mechanisms, and understanding the true physiological and pathological impact of allopregnanolone glucuronidation. nih.gov
Table 5: Illustrative Framework for a Multi-Omics Study of Allopregnanolone Metabolism
| Omics Platform | Data Generated | Example Application in Allopregnanolone Research | Reference |
|---|---|---|---|
| Transcriptomics (e.g., RNA-Seq) | Quantification of mRNA levels for all genes. | Measure expression levels of UGTs, GUSB (β-glucuronidase), steroidogenic enzymes (e.g., 5α-reductase), and neurosteroid receptors (e.g., GABA-A receptor subunits) in different brain regions. | nih.govnih.gov |
| Proteomics (e.g., Mass Spectrometry) | Quantification of protein abundance. | Measure the actual protein levels of UGT and β-glucuronidase enzymes to confirm that changes in gene expression translate to functional protein changes. | researchgate.net |
| Metabolomics (e.g., LC-MS/MS) | Quantification of small molecule metabolites. | Measure the concentrations of allopregnanolone, this compound, progesterone (B1679170), and other precursors and metabolites in plasma and brain tissue. | nih.govnih.gov |
| Integrated Network Analysis | A computational model linking changes across omics layers. | Correlate changes in UGT gene expression with levels of allopregnanolone glucuronide and link these metabolic shifts to downstream changes in neuroendocrine signaling pathways. | biorxiv.org |
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (3β)-Allopregnanolone 3-β-D-Glucuronide in biological matrices?
- Methodology : Enzyme immunoassays (EIAs) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are widely used. For example, urinary progesterone metabolites like pregnanediol-3-glucuronide (structurally analogous) are quantified using EIAs validated against serum progesterone levels . Protocols include calibrating assays with certified reference standards, optimizing extraction efficiency (e.g., solid-phase extraction), and validating precision via intra-/inter-assay coefficients of variation (<10%). Cross-reactivity with related steroids must be tested to ensure specificity.
- Key Considerations : Stability of glucuronide conjugates in storage (e.g., -20°C for ≥4 years) and matrix effects (e.g., urine vs. plasma) require validation .
Q. How can researchers synthesize and purify this compound for experimental use?
- Synthesis : Enzymatic or chemical conjugation of allopregnanolone with glucuronic acid using UDP-glucuronosyltransferase (UGT) isoforms or Mitsunobu coupling. For example, norbuprenorphine-3-β-D-glucuronide synthesis employs UGT2B7 , while resveratrol glucuronide uses allyl glucuronate intermediates .
- Purification : Silica gel chromatography with ethyl acetate-acetic acid (94:6) or reverse-phase HPLC achieves >95% purity. Confirm structure via ¹H/¹³C NMR and LC-MS .
Advanced Research Questions
Q. How do contradictory safety classifications for pregnane glucuronides impact experimental design?
- Data Contradiction : Cayman Chemical’s safety data sheet (SDS) classifies pregnanediol-3-glucuronide as non-hazardous (NFPA 0/0/0) , while MedChemExpress reports acute oral toxicity (Category 4) and respiratory irritation (Category 3) .
- Resolution Strategy :
- Contextual Analysis : Differences may arise from batch purity (e.g., residual solvents) or metabolite-specific effects.
- Mitigation : Conduct in-house toxicity screening (e.g., Ames test for mutagenicity) and adhere to OSHA guidelines (e.g., fume hoods for handling solids) .
Q. What experimental approaches elucidate the neuroactive mechanisms of this compound in psychiatric disorders?
- Mechanistic Studies :
- In Vitro : Patch-clamp electrophysiology to assess GABAA receptor modulation in neuronal cultures. Compare effects with allopregnanolone (non-conjugated) to evaluate glucuronide-specific activity .
- In Vivo : Behavioral assays (e.g., forced swim test for depression) in rodent models, paired with cerebrospinal fluid (CSF) LC-MS to quantify blood-brain barrier penetration .
Q. How can researchers address variability in glucuronide stability during long-term studies?
- Stability Protocols :
- Storage : Lyophilized glucuronides stored at -80°C under inert gas (argon) minimize hydrolysis. Re-test stability every 6 months via HPLC .
- In Situ Stability : Add β-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone) to biological samples to prevent enzymatic degradation .
Methodological Gaps and Future Directions
Q. What strategies resolve discrepancies in glucuronide receptor binding assays?
- Case Study : Estriol 3-β-D-glucuronide binds liver membranes with Kd values of 85 μM (basolateral) vs. 164 μM (canalicular), suggesting compartment-specific interactions .
- Recommendations :
- Use isotopic labeling (e.g., ³H-glucuronides) for precise affinity measurements.
- Validate binding assays with knockout models (e.g., UGT-null cells) to exclude confounding aglycone effects .
Q. How can bibliometric analysis guide prioritization of this compound research?
- Trends : Allopregnanolone research hotspots include depression treatment (e.g., postpartum) and neuroinflammation . However, glucuronide-specific studies are underrepresented.
- Tools : VOSviewer/CiteSpace keyword co-occurrence maps reveal gaps (e.g., "glucuronide metabolism" vs. "neurosteroid therapeutics") . Prioritize cross-disciplinary collaborations (e.g., metabolomics + neuropharmacology).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
